Gizzerosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gizzerosine typically involves the reaction of lysine with an imidazole derivative. One common method is the nucleophilic substitution reaction where the ε-amino group of lysine reacts with a halogenated imidazole compound under basic conditions . The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. The choice of method depends on the desired scale of production and the specific application requirements .
Chemical Reactions Analysis
Types of Reactions: Gizzerosine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated imidazoles, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
Gizzerosine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Gizzerosine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and stability .
Comparison with Similar Compounds
Histidine: Contains an imidazole ring but differs in the position of the amino group.
Imidazole-4-acetic acid: Similar imidazole structure but with different functional groups.
Lysine derivatives: Other lysine derivatives with different substituents on the ε-amino group
Uniqueness: Gizzerosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
89238-78-8 |
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Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
(2S)-2-amino-6-[2-(1H-imidazol-5-yl)ethylamino]hexanoic acid |
InChI |
InChI=1S/C11H20N4O2/c12-10(11(16)17)3-1-2-5-13-6-4-9-7-14-8-15-9/h7-8,10,13H,1-6,12H2,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
LFNFNJYYTXESHV-JTQLQIEISA-N |
SMILES |
C1=C(NC=N1)CCNCCCCC(C(=O)O)N |
Isomeric SMILES |
C1=C(NC=N1)CCNCCCC[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CCNCCCCC(C(=O)O)N |
Appearance |
Solid powder |
melting_point |
251-252°C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-9-(4-imidazolyl)-7-azanonanoic acid gizzerosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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